H-GLU-VAL-OH
Overview
Description
H-GLU-VAL-OH is a dipeptide composed of gamma-glutamate and valine. It is an incomplete breakdown product of protein digestion or protein catabolism . This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .
Mechanism of Action
Target of Action
H-GLU-VAL-OH, also known as Glutamylvaline or L-Glu-L-Val, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It’s known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
It’s worth noting that glutamate dehydrogenase (gdh) contributes to glu homeostasis and plays a significant role at the junction of carbon and nitrogen assimilation pathways . GDHs are members of a superfamily of ELFV (Glu/Leu/Phe/Val) amino acid dehydrogenases .
Pharmacokinetics
It’s known that the compound is a coordination complex that contains the metal scandium . It is used as a ligand to form complexes with other metals and organic molecules .
Result of Action
It’s known that this compound is used in peptide synthesis and has been shown to have a strong interaction with nitrate, serine, and formiate .
Action Environment
It’s known that the compound can be stored under room temperature conditions in the continental us .
Biochemical Analysis
Biochemical Properties
Glutamylvaline plays a crucial role in biochemical reactions, particularly in the metabolism of amino acids and peptides. It interacts with enzymes such as γ-glutamyltranspeptidase, which catalyzes the transfer of the γ-glutamyl group from glutathione to amino acids or peptides . This interaction is essential for the detoxification processes and the regulation of oxidative stress within cells. Additionally, glutamylvaline can interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
Glutamylvaline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glutamylvaline can enhance the antioxidant defense mechanisms in cells by participating in the synthesis and degradation of glutathione . This dipeptide also impacts the expression of genes involved in oxidative stress response and detoxification, thereby promoting cell survival and function.
Molecular Mechanism
The molecular mechanism of glutamylvaline involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. Glutamylvaline binds to γ-glutamyltranspeptidase, facilitating the transfer of the γ-glutamyl group to acceptor molecules . This binding interaction is crucial for the enzymatic activity and the subsequent biochemical reactions. Additionally, glutamylvaline can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutamylvaline can change over time. The stability and degradation of glutamylvaline are critical factors that influence its long-term effects on cellular function. Studies have shown that glutamylvaline remains stable under physiological conditions, allowing it to exert its effects over extended periods . Its degradation products can also impact cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of glutamylvaline vary with different dosages in animal models. At low doses, glutamylvaline can enhance cellular antioxidant defenses and promote cell survival. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Understanding the dosage effects of glutamylvaline is essential for its potential therapeutic applications and for avoiding toxicity in clinical settings.
Metabolic Pathways
Glutamylvaline is involved in several metabolic pathways, including the γ-glutamyl cycle and amino acid metabolism. It interacts with enzymes such as γ-glutamyltranspeptidase and glutathione synthetase, influencing the synthesis and degradation of glutathione . These interactions affect metabolic flux and the levels of metabolites, thereby regulating cellular redox balance and detoxification processes.
Transport and Distribution
Within cells and tissues, glutamylvaline is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of glutamylvaline, ensuring its availability for biochemical reactions . The distribution of glutamylvaline within cells can influence its accumulation and activity, affecting cellular processes and functions.
Subcellular Localization
Glutamylvaline is localized in various subcellular compartments, including the cytosol and mitochondria. Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution and function . The activity of glutamylvaline in different compartments can influence its role in cellular processes, such as antioxidant defense and detoxification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The enzymatic production of gamma-glutamyl compounds, including glutamylvaline, can be efficiently achieved using bacterial gamma-glutamyltranspeptidase. This method does not require modifications of reactive groups of the substrate or energy sources such as ATP . The enzyme catalyzes the transfer of the gamma-glutamyl moiety from donor substrates like glutathione to acceptor substrates, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) .
Industrial Production Methods: Industrial production of gamma-glutamyl compounds often involves the use of bacterial gamma-glutamyltranspeptidase due to its efficiency and simplicity. This enzyme is readily available from strains over-producing it, making it a cost-effective catalyst for large-scale production .
Chemical Reactions Analysis
Types of Reactions: H-GLU-VAL-OH undergoes various chemical reactions, including hydrolysis and transpeptidation. These reactions are catalyzed by gamma-glutamyltranspeptidase, which transfers the gamma-glutamyl moiety to different acceptor substrates .
Common Reagents and Conditions: The common reagents used in these reactions include glutathione and other gamma-glutamyl donors. The reactions typically occur under physiological conditions, with the enzyme gamma-glutamyltranspeptidase facilitating the transfer of the gamma-glutamyl group .
Major Products: The major products formed from these reactions include various gamma-glutamyl amino acids and peptides, which have enhanced solubility and stability in aqueous solutions .
Scientific Research Applications
H-GLU-VAL-OH has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its anti-inflammatory effects on mouse adipocytes, where it activates the calcium-sensing receptor pathway to regulate cellular homeostasis . Additionally, it has been shown to transport across the intestinal Caco-2 monolayer, indicating its potential as a dietary anti-inflammatory peptide .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glutamylvaline include other gamma-glutamyl amino acids and peptides, such as gamma-glutamylglutamate and gamma-glutamylcysteine . These compounds share the gamma-glutamyl linkage, which enhances their solubility and stability in aqueous solutions .
Uniqueness: H-GLU-VAL-OH is unique due to its specific physiological effects, particularly its role in activating the calcium-sensing receptor and modulating inflammatory pathways . This sets it apart from other gamma-glutamyl compounds, which may not have the same targeted effects on cellular homeostasis and inflammation .
Properties
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLTJHOQZFJGG-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974314 | |
Record name | L-Glu-L-Val | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5879-06-1 | |
Record name | L-Glutamyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5879-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glu-L-Val | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutamylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does γ-Glu-Val exert its effects?
A1: γ-Glu-Val has been identified as a potential "kokumi" peptide, a class of compounds known to enhance flavor palatability without having a distinct taste of their own [, , ]. While the exact mechanism of kokumi taste perception is still under investigation, research suggests that γ-Glu-Val interacts with the Calcium-Sensing Receptor (CaSR) [, , ]. This receptor, found in various tissues including taste buds, plays a role in sensing extracellular calcium concentrations. Upon activation, CaSR initiates downstream signaling cascades that contribute to diverse physiological effects.
Q2: What are the downstream effects of γ-Glu-Val's interaction with CaSR?
A2: Activation of CaSR by γ-Glu-Val has been linked to various cellular responses, including:
- Enhancement of other taste modalities: γ-Glu-Val may amplify the perception of basic tastes like umami, salty, and sweet, contributing to a more complex and palatable flavor profile [, , ].
- Regulation of adipocyte function: Research indicates γ-Glu-Val might play a role in adipocyte metabolism and inflammation through CaSR activation []. This area warrants further exploration for potential applications in metabolic disorders.
- Modulation of gastrointestinal function: While more research is needed, some studies suggest potential roles for calcium receptor activators, like γ-Glu-Val, in influencing bicarbonate secretion in the digestive tract and potentially impacting diarrhea [, , ].
Q3: What is the molecular formula and weight of γ-Glu-Val?
A3: The molecular formula of γ-Glu-Val is C10H18N2O5. Its molecular weight is 246.26 g/mol.
Q4: Is there any spectroscopic data available for γ-Glu-Val?
A4: While specific spectroscopic data for γ-Glu-Val is limited in the provided research papers, structural characterization and analysis have been performed using techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) after derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) [, ]. These methods allow for the identification and quantification of γ-Glu-Val in complex mixtures like food samples.
Q5: How do structural modifications of γ-Glu-Val influence its activity?
A5: While detailed SAR studies specifically focused on γ-Glu-Val are not extensively covered in the provided papers, some insights can be drawn:
- Importance of the γ-glutamyl moiety: The presence of the γ-glutamyl group appears crucial for the kokumi activity of γ-Glu-Val [, , ]. Analogous dipeptides lacking this group, or with modifications at the γ-glutamyl position, may exhibit altered or diminished activity.
- Influence of the amino acid side chain: The valine residue in γ-Glu-Val likely contributes to binding affinity and selectivity towards CaSR []. Modifications or substitutions at this position could impact its interaction with the receptor and subsequent downstream effects.
Q6: What is the significance of the stereochemistry of the amino acids in γ-Glu-Val?
A6: Research using the fleshfly labellar sugar receptor, which has some similarities to the human CaSR, demonstrated that the L-L isomer of γ-Glu-Val was significantly more effective in eliciting a response compared to other stereoisomers []. This suggests that the stereochemistry of the amino acids in γ-Glu-Val plays a crucial role in its interaction with the receptor and its biological activity.
Q7: Are there any formulation strategies to improve the stability, solubility, or bioavailability of γ-Glu-Val?
A7: The provided research papers primarily focus on identifying and characterizing γ-Glu-Val in various food sources and exploring its biological activity. Detailed investigations into specific formulation strategies to enhance its stability, solubility, or bioavailability are not explicitly discussed.
Q8: What is known about the material compatibility of γ-Glu-Val?
A8: The research papers provided do not delve into the material compatibility of γ-Glu-Val in different settings. Further research is required to assess its compatibility with various materials if intended for applications beyond food science.
Q9: What are the potential applications of γ-Glu-Val?
A9: Based on the research findings, γ-Glu-Val holds potential in the following areas:
- Food industry: As a naturally occurring kokumi peptide, γ-Glu-Val has the potential to enhance the flavor and palatability of various food products [, , ]. It could be particularly valuable in developing low-fat or salt-reduced foods where maintaining flavor intensity is crucial [].
- Pharmaceutical and nutraceutical sectors: The potential role of γ-Glu-Val in influencing CaSR activity warrants further investigation for possible applications in addressing metabolic disorders, gastrointestinal conditions, or even taste disorders [, , , ].
Q10: How is γ-Glu-Val typically analyzed and quantified?
A11: γ-Glu-Val is commonly analyzed and quantified in complex mixtures, such as food samples, using techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) [, ]. Derivatization with reagents like 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) is often employed to enhance detection sensitivity [, ].
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